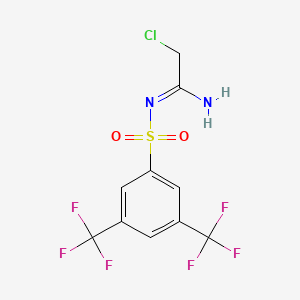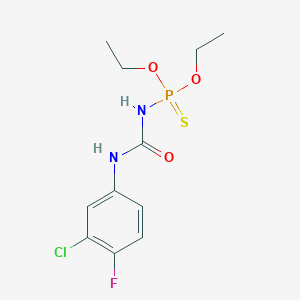
8-Chloro-4-methyl-3-phenylcoumarin
Vue d'ensemble
Description
8-Chloro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique substitution pattern, which includes a chlorine atom at the 8th position, a methyl group at the 4th position, and a phenyl group at the 3rd position. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methyl-3-phenylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between a phenol and a β-keto ester in the presence of an acid catalyst. For this compound, the starting materials would include 8-chlororesorcinol and ethyl acetoacetate. The reaction is typically carried out under acidic conditions, such as using sulfuric acid or hydrochloric acid, and involves heating to promote cyclization and formation of the coumarin ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the coumarin ring.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted coumarins with different functional groups.
Applications De Recherche Scientifique
8-Chloro-4-methyl-3-phenylcoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies due to its fluorescent properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of dyes, optical brighteners, and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-methyl-3-phenylcoumarin varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, coumarins are known to inhibit enzymes like acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation. The compound’s effects on cellular pathways can result in various biological activities, such as antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
4-Methylcoumarin: Lacks the chlorine and phenyl substitutions, resulting in different chemical and biological properties.
3-Phenylcoumarin: Lacks the chlorine and methyl substitutions, affecting its reactivity and applications.
8-Chlorocoumarin: Lacks the methyl and phenyl substitutions, leading to different physical and chemical characteristics.
Uniqueness: 8-Chloro-4-methyl-3-phenylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential for nucleophilic substitution reactions, while the phenyl group contributes to its aromaticity and potential interactions with biological targets.
Propriétés
IUPAC Name |
8-chloro-4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-12-8-5-9-13(17)15(12)19-16(18)14(10)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDXYOJGRYYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)

![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)

![N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide](/img/structure/B3042964.png)

![3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol](/img/structure/B3042968.png)

![[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate](/img/structure/B3042970.png)





